molecular formula C23H27N3O4 B10812787 3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole

3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole

Cat. No.: B10812787
M. Wt: 409.5 g/mol
InChI Key: FBAIWUFOUWHOSJ-UHFFFAOYSA-N
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Description

3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole is a complex organic compound that combines the structural features of indole and piperazine with a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 1-chloromethyl-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized and then reacted with the indole derivative.

    Final Coupling: The final step involves coupling the indole derivative with the piperazine intermediate under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups on the benzoyl ring.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, which is activated by the electron-donating effects of the nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of N-oxide derivatives or quinone-like structures.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Halogenated indole derivatives or acylated products.

Scientific Research Applications

3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets like tubulin and histone deacetylases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to proteins such as tubulin, inhibiting microtubule polymerization, which is crucial for cell division.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoyl Derivatives: Compounds like combretastatin A-4, which also target tubulin.

    Indole Derivatives: Molecules such as indomethacin, which have anti-inflammatory properties.

Uniqueness

3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole is unique due to its combined structural features, which allow it to interact with multiple biological targets, enhancing its therapeutic potential compared to simpler analogs.

This compound’s versatility and potential in various fields make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-10-8-25(9-11-26)15-17-14-24-19-7-5-4-6-18(17)19/h4-7,12-14,24H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAIWUFOUWHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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